molecular formula C8H10N2O4S B1431530 [1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester CAS No. 1373223-83-6

[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester

Cat. No. B1431530
CAS RN: 1373223-83-6
M. Wt: 230.24 g/mol
InChI Key: QOCCMEKKFNOIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester” is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester” consists of a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms .

Future Directions

Thiadiazole derivatives have become an important field of research due to their broad-spectrum activities . They are useful intermediates in medicinal chemistry and have extensive applications as structural units of biologically active molecules . Therefore, the future research directions could involve exploring the potential applications of “[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester” in medicinal chemistry and pharmacology.

properties

IUPAC Name

diethyl 1,2,4-thiadiazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-3-13-7(11)5-9-6(15-10-5)8(12)14-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCCMEKKFNOIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC(=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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